molecular formula C20H18O5 B14584552 (1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate CAS No. 61140-48-5

(1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate

Cat. No.: B14584552
CAS No.: 61140-48-5
M. Wt: 338.4 g/mol
InChI Key: MGYZVFGNSGXGHL-QZTJIDSGSA-N
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Description

(1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate is a chemical compound that features a cyclohexane ring with an oxo group at the third position and two benzoate groups attached to the first and second positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclohexanone with benzoic acid derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The benzoate groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzoate derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It serves as a probe to study enzyme-catalyzed reactions and metabolic pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate involves its interaction with specific molecular targets and pathways. The oxo group can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity. The benzoate groups can enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1,2-diyl dibenzoate: Lacks the oxo group, resulting in different chemical properties and reactivity.

    Cyclohexane-1,2-diol dibenzoate: Contains hydroxyl groups instead of the oxo group, leading to different biological activities.

    Cyclohexane-1,2-dione dibenzoate: Features two oxo groups, which significantly alter its chemical behavior and applications.

Uniqueness

(1R,2S)-3-Oxocyclohexane-1,2-diyl dibenzoate is unique due to the presence of both the oxo group and the benzoate groups, which confer distinct chemical and biological properties. Its specific stereochemistry also plays a crucial role in its interactions with molecular targets, making it a valuable compound for various research applications.

Properties

CAS No.

61140-48-5

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

[(1R,2S)-2-benzoyloxy-3-oxocyclohexyl] benzoate

InChI

InChI=1S/C20H18O5/c21-16-12-7-13-17(24-19(22)14-8-3-1-4-9-14)18(16)25-20(23)15-10-5-2-6-11-15/h1-6,8-11,17-18H,7,12-13H2/t17-,18-/m1/s1

InChI Key

MGYZVFGNSGXGHL-QZTJIDSGSA-N

Isomeric SMILES

C1C[C@H]([C@@H](C(=O)C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Canonical SMILES

C1CC(C(C(=O)C1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

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